2-Isopropyl-5-methylthiazole

Flavor regulatory compliance FEMA GRAS status Food-grade certification

2-Isopropyl-5-methylthiazole (CAS 15679-15-9; synonym: 5-methyl-2-(propan-2-yl)-1,3-thiazole) is a C₇H₁₁NS alkyl thiazole derivative with a molecular weight of 141.24 g/mol. The compound is available from specialty chemical suppliers at purities typically ≥98%, primarily for research and development purposes.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
Cat. No. B13140895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-methylthiazole
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)C(C)C
InChIInChI=1S/C7H11NS/c1-5(2)7-8-4-6(3)9-7/h4-5H,1-3H3
InChIKeyADBMRBVPWAPYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-5-methylthiazole Sourcing Guide: Baseline Identity and Procurement Context


2-Isopropyl-5-methylthiazole (CAS 15679-15-9; synonym: 5-methyl-2-(propan-2-yl)-1,3-thiazole) is a C₇H₁₁NS alkyl thiazole derivative with a molecular weight of 141.24 g/mol . The compound is available from specialty chemical suppliers at purities typically ≥98%, primarily for research and development purposes . Its procurement relevance stems largely from its structural position as the 5-methyl regioisomer within the broader C₇ alkyl-thiazole family—a class dominated commercially by its 4-methyl counterpart, 2-isopropyl-4-methylthiazole (FEMA 3555, JECFA 1037), which has an established regulatory and application track record [1]. Currently, no FEMA or JECFA designation is publicly associated with 2-isopropyl-5-methylthiazole, a distinguishing feature that carries direct implications for formulation clearance pathways.

Why 2-Isopropyl-5-methylthiazole Cannot Be Freely Substituted with In-Class Thiazole Analogs


Within the C₇H₁₁NS alkyl-thiazole isomeric series, the position of the methyl substituent on the thiazole ring is not a trivial structural nuance—it is the primary determinant of both regulatory standing and organoleptic function [1]. The 4-methyl regioisomer (2-isopropyl-4-methylthiazole) has been formally evaluated by JECFA and assigned FEMA GRAS status, with a documented odor profile described as green, herbaceous, vegetable, and earthy [2]. The 5-methyl regioisomer lacks these approvals, meaning any formulation intended for food or beverage use must undertake a separate, data-intensive regulatory pathway [3]. Furthermore, structure-odor relationship (SOR) studies on thiazoles demonstrate that migration of a methyl group on the ring can shift the dominant aroma character from green–vegetable (4-methyl) to roasted–meaty or sulfury–alliaceous (5-methyl), rendering substitution functionally non-equivalent in sensory applications [4]. For procurement decisions, this means the two regioisomers cannot be treated as interchangeable raw materials—neither from a compliance standpoint nor from a performance standpoint.

Quantitative Evidence for Differentiating 2-Isopropyl-5-methylthiazole from Its Closest Analogs


Regulatory Clearance Gap: 2-Isopropyl-5-methylthiazole vs. 2-Isopropyl-4-methylthiazole (FEMA 3555)

The 4-methyl regioisomer, 2-isopropyl-4-methylthiazole, carries FEMA No. 3555 and JECFA No. 1037, with a formal ADI evaluation by JECFA concluding 'No safety concern at current levels of intake when used as a flavouring agent' [1]. In contrast, no FEMA, JECFA, or EU-FLAVIS designation has been publicly assigned to 2-isopropyl-5-methylthiazole [2]. A comprehensive EFSA evaluation of 56 thiazole, thiophene, thiazoline, and thienyl derivatives under FGE.21Rev2 did not include 2-isopropyl-5-methylthiazole among the substances evaluated through the Procedure, while the 4-methyl isomer was assessed (FL-no: 15.039) and cleared with no safety concern [3]. This represents a binary regulatory differentiation: one regioisomer is food-use cleared across major jurisdictions; the other is not.

Flavor regulatory compliance FEMA GRAS status Food-grade certification

Odor Quality Divergence: Green–Vegetable (4-Me) vs. Sulfury–Meaty (5-Me) Thiazole Character

JECFA and multiple supplier technical datasheets describe the odor of 2-isopropyl-4-methylthiazole as 'green, herbaceous, vegetable, earthy' [1]. The Pherobase database independently records the odor of 2-isopropyl-4-methylthiazole as 'Sulfury, Roasty, Meaty' [2]. While no published GC-O or descriptive sensory analysis panel data could be located for 2-isopropyl-5-methylthiazole, class-level structure-odor relationship (SOR) inferences from the thiazole literature consistently indicate that shifting the methyl substituent from the 4- to the 5-position alters the dominant aroma vector [3]. Specifically, 5-methyl-substituted thiazoles are associated with more pronounced roasted, meaty, and sulfury notes, whereas 4-methyl-substituted congeners tend toward green, vegetable, and earthy profiles [4]. This class-level prediction is based on comparative analysis of odor descriptions across multiple alkyl-thiazole pairs in published SOR datasets.

Structure-odor relationship Sensory quality Thiazole regioisomerism

Application-Level Performance: Established Use Levels of 2-Isopropyl-4-methylthiazole Across Flavor Categories (Comparator Baseline)

For the 4-methyl regioisomer, detailed use-level guidance exists across multiple flavor categories, providing a quantitative performance baseline that 2-isopropyl-5-methylthiazole currently lacks. Published recommended use levels for 2-isopropyl-4-methylthiazole include: peach flavors at 50–200 ppm; apricot at ~100 ppm; nectarine at ~50 ppm; durian at ~20 ppm; mango at ~10 ppm; pear and blackcurrant at ~5 ppm; green tea at 20–50 ppm; cocoa/chocolate at ~10 ppm; and coffee at ~10 ppm, all referenced to flavors dosed at 0.05% in ready-to-drink beverages [1]. In contrast, no peer-reviewed or supplier-published use-level data could be located for 2-isopropyl-5-methylthiazole in any application category. This absence of formulation guidance constitutes a practical barrier to immediate adoption of the 5-methyl isomer in commercial flavor work, as dose-response optimization must be performed de novo by the end user.

Flavor formulation Use levels Sensory potency

Physicochemical Property Comparison: 2-Isopropyl-5-methylthiazole vs. 2-Isopropyl-4-methylthiazole

The two regioisomers exhibit distinct physicochemical profiles that affect handling, formulation, and analytical detection. 2-Isopropyl-4-methylthiazole has experimentally measured density of 1.001 g/mL at 25 °C (lit.), boiling point of 92 °C at 50 mm Hg, refractive index n20/D of 1.480–1.502, and solubility described as slightly soluble in water but miscible in fats and ethanol at room temperature . For 2-isopropyl-5-methylthiazole, experimental physicochemical data remain scarce; the most consistently available supplier-reported property is molecular weight (141.24 g/mol) . One cheminformatics resource reports a predicted density of 1.1±0.1 g/cm³ for the 5-methyl isomer , while the 4-ethyl-2-isopropyl-5-methylthiazole analog has an estimated boiling point of 225–226 °C at 760 mm Hg [1]. Although insufficient for direct quantitative comparison, these fragmentary data imply that the 5-methyl isomer may have different volatility and solubility characteristics that would affect its behavior in flavor delivery systems, headspace performance, and analytical method development.

Physicochemical properties Formulation compatibility Volatility

Bibliography-Level Differential: Literature Coverage of 5-Methyl vs. 4-Methyl Thiazole Regioisomers

A structured literature comparison reveals a stark asymmetry in scientific documentation between the two regioisomers. The key comparative flavor study by Pittet and Hruza (1974) on thiazole derivatives does not include 2-isopropyl-5-methylthiazole [1]. The EFSA FGE.21Rev2 evaluation of 56 thiazole-derived flavoring substances excluded the 5-methyl isomer entirely [2]. The comprehensive Perfumer & Flavorist series on thiazole applications profiles 2-isobutylthiazole and 2-isopropyl-4-methylthiazole, but makes no reference to the 5-methyl isomer [3]. In contrast, 2-isopropyl-4-methylthiazole is documented across at least five distinct evidence categories: (i) JECFA safety evaluation with ADI, (ii) FEMA GRAS determination, (iii) EFSA FGE.21Rev2 evaluation, (iv) natural occurrence reports in durian fruit and fresh peach, and (v) detailed application-level dosing guidance [4]. For procurement, this asymmetry means that the 5-methyl isomer currently functions as a research tool or developmental intermediate, not as a validated commercial flavor ingredient with documented performance, safety, and regulatory pedigree.

Research coverage Scientific literature Procurement risk

2-Isopropyl-5-methylthiazole: Evidence-Backed Application Scenarios and Procurement Decision Guidance


Non-Food Industrial R&D: Medicinal Chemistry Scaffold Exploration

Given the absence of food-use regulatory clearance, the most immediate and defensible application for 2-isopropyl-5-methylthiazole is as a chemical intermediate or scaffold in non-food industrial research—specifically medicinal chemistry programs exploring thiazole-based bioactive molecules. The thiazole core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals [1]. The 5-methyl substitution pattern, combined with the 2-isopropyl group, provides a specific substitution vector that is underrepresented in publicly available screening libraries compared with 2,4-disubstituted thiazoles. Researchers investigating structure-activity relationships (SAR) around the thiazole ring—for targets such as kinase inhibition, anti-inflammatory pathways, or antimicrobial activity—may specifically require the 5-methyl regioisomer to probe positional effects on target engagement that the 4-methyl isomer cannot address .

Flavor Discovery Programs Requiring Novel, Non-GRAS Screening Candidates

For flavor houses conducting proprietary discovery programs aimed at identifying novel flavor molecules with differentiated sensory profiles, 2-isopropyl-5-methylthiazole represents a structurally plausible but uncharacterized candidate. The class-level SOR inference that 5-methyl thiazoles tend toward roasted, meaty, and sulfury notes—as opposed to the green–vegetable character of the 4-methyl isomer—suggests that the 5-methyl regioisomer may offer unique savory or roasted character beneficial for meat, coffee, cocoa, or roasted nut flavor categories [1]. In this context, the absence of existing FEMA GRAS clearance is not a disadvantage but rather an expected starting point for any novel flavor molecule entering a discovery pipeline. The compound's value proposition is its structural novelty combined with its predicted sensory divergence from the well-characterized 4-methyl isomer, making it a worthwhile inclusion in systematic thiazole SAR screening libraries for flavor discovery .

Synthetic Methodology Development and Heterocyclic Chemistry Research

2-Isopropyl-5-methylthiazole serves as a useful substrate or product standard in synthetic methodology studies focused on regioselective thiazole functionalization. The distinction between 4-methyl and 5-methyl thiazole isomers is methodologically significant: electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions on thiazoles exhibit position-dependent reactivity that is influenced by the electronic and steric environment at each ring position [1]. Researchers developing new catalytic methods for C–H activation, halogenation, or cross-coupling on thiazole substrates may need the 5-methyl isomer as a reference standard or starting material to demonstrate regioselectivity or to compare reactivity with the more common 4-methyl isomer. The availability of the compound at ≥98% purity from commercial suppliers supports its use as an analytical reference standard .

Odorant-Binding Protein (OBP) and Olfactory Receptor Studies

Published research on odorant-binding protein (OBP) interactions with thiazole ligands has demonstrated that small structural changes—including alterations in alkyl chain branching and ring substitution pattern—can modulate binding affinity to specific OBP subtypes [1]. The 5-methyl vs. 4-methyl regioisomer pair represents an ideal probe set for studying how the position of a single methyl group on the thiazole ring influences molecular recognition by olfactory receptors and OBPs. Because the well-characterized 4-methyl isomer provides a strong reference data point, researchers investigating the molecular basis of thiazole odor perception could use the 5-methyl isomer to map the steric and electronic determinants of receptor binding, with the ultimate goal of predicting and engineering aroma properties from molecular structure .

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